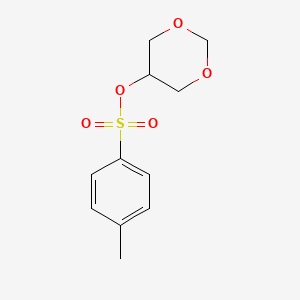

1,3-Dioxan-5-yl 4-methylbenzenesulfonate

Description

Properties

CAS No. |

32061-16-8 |

|---|---|

Molecular Formula |

C11H14O5S |

Molecular Weight |

258.29 g/mol |

IUPAC Name |

1,3-dioxan-5-yl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C11H14O5S/c1-9-2-4-11(5-3-9)17(12,13)16-10-6-14-8-15-7-10/h2-5,10H,6-8H2,1H3 |

InChI Key |

WIKUUEUBTMUNEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2COCOC2 |

Origin of Product |

United States |

Significance of 1,3 Dioxane Scaffolds in Advanced Organic Synthesis

The 1,3-dioxane (B1201747) ring system is a prevalent structural motif in a wide array of natural products and biologically active molecules. thieme-connect.de Its utility in advanced organic synthesis is largely attributed to its function as a protecting group for 1,3-diols and carbonyl compounds such as aldehydes and ketones. thieme-connect.de The formation of the 1,3-dioxane acetal (B89532) is a common strategy to mask the reactivity of these functional groups, owing to the general stability of the dioxane ring under basic, oxidative, and reductive conditions. thieme-connect.de This stability allows chemists to perform reactions on other parts of a molecule without affecting the protected carbonyl or diol.

Furthermore, 1,3-dioxane derivatives are recognized as important synthetic intermediates for creating more complex molecules. nih.govscispace.com The conformational rigidity of the 1,3-dioxane ring, which preferentially adopts a chair-like conformation similar to cyclohexane, can be exploited to control the stereochemistry of subsequent reactions. thieme-connect.de The presence of two oxygen atoms in the ring influences bond lengths and angles, leading to distinct stereoelectronic effects that can direct the outcome of chemical transformations. thieme-connect.de Their role extends into medicinal and agricultural chemistry, where the 1,3-dioxane scaffold is a core component of various bioactive compounds. nih.govscispace.com

Role of 4 Methylbenzenesulfonates Tosylates As Versatile Leaving Groups in Chemical Transformations

In many organic reactions, the hydroxyl group (-OH) of an alcohol is a poor leaving group because its conjugate acid, water, has a relatively high pKa, making the hydroxide (B78521) ion (HO-) a strong base. masterorganicchemistry.comchemistrysteps.com To enhance the reactivity of alcohols in nucleophilic substitution and elimination reactions, the hydroxyl group is often converted into a better leaving group. chemistrysteps.com One of the most effective strategies is its conversion to a 4-methylbenzenesulfonate (B104242), commonly known as a tosylate (-OTs). masterorganicchemistry.com

The tosylate group is an excellent leaving group because its corresponding anion, the p-toluenesulfonate anion, is the conjugate base of a strong acid (p-toluenesulfonic acid, pKa ≈ -2.8) and is highly stabilized by resonance. libretexts.org This charge delocalization across the sulfonate group makes the anion very stable and thus, easy to displace. libretexts.org The conversion of an alcohol to a tosylate is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). chemistrysteps.com An important advantage of this method is that the formation of the tosylate does not affect the stereochemistry at the carbon atom bearing the oxygen, as the C-O bond of the alcohol is not broken during this step. masterorganicchemistry.comlibretexts.org Once formed, the alkyl tosylate becomes an excellent substrate for nucleophilic substitution (e.g., Sₙ2 reactions) with a wide range of nucleophiles. pitt.edu

Overview of 1,3 Dioxan 5 Yl 4 Methylbenzenesulfonate As a Key Synthetic Building Block and Fine Chemical Intermediate

Preparation of Unsubstituted this compound

The synthesis of the parent compound, this compound, is achieved through the tosylation of its corresponding alcohol, Glycerol (B35011) Formal, which is also known as 1,3-Dioxan-5-ol (B53867). This process involves the reaction of the hydroxyl group with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Tosylation of Glycerol Formal (1,3-Dioxan-5-ol)

The tosylation of Glycerol Formal is a critical reaction that requires careful optimization of various parameters to ensure high yield and purity of the desired product.

The efficiency of the tosylation of Glycerol Formal is highly dependent on the reaction conditions. Key parameters that are typically optimized include temperature, the molar ratio of reactants, and the choice of base or catalyst.

Temperature: The reaction is often initiated at a reduced temperature, typically 0 °C, to control the initial exothermic reaction between the alcohol and tosyl chloride. The reaction mixture is then allowed to warm to room temperature and stirred for a prolonged period, often 12 hours or more, to ensure complete conversion. In some cases, gentle heating to around 40°C may be employed to accelerate the reaction, particularly if monitoring indicates a slow conversion rate.

Stoichiometry of Reagents: A slight excess of tosyl chloride is commonly used to ensure the complete consumption of the starting alcohol. A typical molar ratio of Glycerol Formal to p-toluenesulfonyl chloride might be in the range of 1:1.1 to 1:1.5. The base, which serves to neutralize the HCl generated during the reaction, is generally used in excess. For instance, when using a base like triethylamine (B128534), a stoichiometry of 1.5 to 2.0 equivalents relative to the alcohol is common.

Catalyst/Base Selection: The choice of base is crucial for the success of the tosylation reaction. Pyridine (B92270) is a traditional choice, often serving as both the base and the solvent. However, other tertiary amines such as triethylamine (TEA) are also frequently used in conjunction with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). DMAP is a highly efficient acylation catalyst that can significantly accelerate the rate of tosylation. The use of a strong, non-nucleophilic base like sodium hydride to first generate the alkoxide of the alcohol, followed by the addition of p-toluenesulfonic anhydride, is another approach that can be effective, particularly for sensitive substrates.

Table 1: Representative Reaction Conditions for the Tosylation of Alcohols

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Alcohol | Primary/Secondary Alcohol | Glycerol | Homoallylic Alcohol |

| Tosylation Reagent | p-Toluenesulfonyl chloride | p-Toluenesulfonyl chloride | p-Toluenesulfonyl chloride |

| Base | Pyridine | Triethylamine | Triethylamine & DMAP |

| Solvent | Pyridine | Dichloromethane (B109758) | Dichloromethane |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | 0 °C |

| Reaction Time | Several hours | 12 hours | Not specified |

| Stoichiometry (Alcohol:TsCl:Base) | 1 : 1.1-1.5 : excess | 1 : 1.2 : 1.5 | 1 : 1.1 : 1.5 (TEA), 0.6 (DMAP) |

The solvent plays a critical role in the tosylation reaction, influencing both the reaction rate and the selectivity. Aprotic solvents are generally preferred to avoid any reaction with the tosyl chloride.

Commonly used solvents include:

Dichloromethane (DCM): A versatile and widely used solvent for tosylation reactions due to its inertness and ability to dissolve a wide range of organic compounds.

Pyridine: As mentioned earlier, pyridine can act as both a solvent and a base, simplifying the reaction setup.

Tetrahydrofuran (B95107) (THF): Another common aprotic ether solvent that is suitable for tosylation reactions.

Toluene: This non-polar aromatic solvent can be effective, particularly for large-scale reactions where its higher boiling point may be advantageous for azeotropic removal of water if any is present.

The choice of solvent can impact the solubility of the reactants and intermediates, which in turn affects the reaction kinetics. For instance, a more polar aprotic solvent might enhance the reaction rate by better solvating ionic intermediates.

On a laboratory scale, the isolation and purification of this compound from the reaction mixture typically involves a series of extraction and washing steps, followed by chromatography if necessary.

A general procedure for workup is as follows:

Quenching: The reaction is typically quenched by the addition of water or a dilute acidic solution, such as 1M aqueous potassium bisulfate (KHSO₄), to neutralize any remaining base.

Extraction: The product is then extracted from the aqueous phase into an organic solvent like dichloromethane or ethyl acetate (B1210297).

Washing: The organic layer is washed successively with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic byproducts, and then with brine (a saturated aqueous solution of NaCl) to remove any remaining water-soluble impurities.

Drying and Concentration: The organic layer is dried over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

For academic research purposes, where high purity is often required, the crude product may be further purified by column chromatography on silica (B1680970) gel. The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is commonly used, with the polarity of the mixture being optimized to achieve a good separation of the desired tosylate from any unreacted alcohol or other impurities. An alternative to column chromatography for some tosylates is precipitation or recrystallization . This involves dissolving the crude product in a minimal amount of a suitable solvent and then adding an anti-solvent to induce crystallization of the pure product.

Synthesis of Substituted this compound Derivatives

The versatile 1,3-dioxane ring system allows for the synthesis of a variety of substituted derivatives. These substitutions can be introduced either before or after the tosylation step, depending on the desired final product and the stability of the substituents to the reaction conditions.

2,2-Disubstituted 1,3-Dioxane Analogues (e.g., 2,2-Dimethyl-1,3-dioxan-5-yl 4-methylbenzenesulfonate)

A common modification of the 1,3-dioxane ring is the introduction of substituents at the 2-position. The synthesis of 2,2-Dimethyl-1,3-dioxan-5-yl 4-methylbenzenesulfonate serves as a representative example of this class of compounds.

The synthesis of this derivative begins with the preparation of the corresponding alcohol, 2,2-Dimethyl-1,3-dioxan-5-ol. This can be achieved through the reaction of glycerol with acetone (B3395972) or its equivalent, 2,2-dimethoxypropane (B42991), in the presence of an acid catalyst such as p-toluenesulfonic acid.

Once the 2,2-Dimethyl-1,3-dioxan-5-ol is obtained and purified, it can be subjected to tosylation under conditions similar to those described for the unsubstituted Glycerol Formal. The presence of the two methyl groups at the 2-position does not significantly alter the reactivity of the hydroxyl group at the 5-position towards tosylation.

Synthetic Routes from Corresponding Substituted 1,3-Dioxan-5-ols

The most direct route to this compound involves the tosylation of its corresponding alcohol, 1,3-dioxan-5-ol. This transformation is a standard procedure in organic synthesis, typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. nih.gov Pyridine is a commonly used base and can also serve as the solvent. nih.gov Other bases such as triethylamine, often in conjunction with a catalyst like 4-dimethylaminopyridine (DMAP), are also employed, particularly when milder conditions are required. rsc.org

The reaction proceeds via the nucleophilic attack of the hydroxyl group of 1,3-dioxan-5-ol on the sulfur atom of p-toluenesulfonyl chloride, leading to the formation of the tosylate ester and pyridinium (B92312) hydrochloride as a byproduct. The general reaction scheme is as follows:

Starting Material: 1,3-Dioxan-5-ol

Reagent: p-Toluenesulfonyl chloride (TsCl)

Base/Solvent: Pyridine or Triethylamine/Dichloromethane

Product: this compound

A typical experimental procedure would involve dissolving 1,3-dioxan-5-ol in pyridine, cooling the mixture in an ice bath, and then adding p-toluenesulfonyl chloride portion-wise. The reaction mixture is stirred for several hours and then worked up by pouring it into water and extracting the product with an organic solvent. Purification is usually achieved by chromatography or recrystallization. The efficiency of this method can be influenced by factors such as reaction temperature, the stoichiometry of the reagents, and the purity of the starting materials. For instance, treatment of various alcohols with tosyl chloride can sometimes lead to the formation of the corresponding chlorides, especially with electron-withdrawing groups on the alcohol substrate. nih.gov

| Reactant | Reagent | Base | Typical Solvent | Product |

| 1,3-Dioxan-5-ol | p-Toluenesulfonyl chloride | Pyridine | Pyridine | This compound |

| Substituted 1,3-Dioxan-5-ol | p-Toluenesulfonyl chloride | Triethylamine, DMAP | Dichloromethane | Substituted this compound |

2,2,5-Trisubstituted 1,3-Dioxane Analogues (e.g., (2,2,5-Trimethyl-1,3-dioxan-5-yl)methyl 4-methylbenzenesulfonate)

The synthesis of more complex, substituted 1,3-dioxane analogues such as (2,2,5-trimethyl-1,3-dioxan-5-yl)methyl 4-methylbenzenesulfonate requires multi-step synthetic sequences and careful control of selectivity.

Multi-step Synthetic Sequences for Complex Dioxane Precursors

The precursor for (2,2,5-trimethyl-1,3-dioxan-5-yl)methyl 4-methylbenzenesulfonate is (2,2,5-trimethyl-1,3-dioxan-5-yl)methanol. The synthesis of this alcohol typically starts from a trisubstituted propane-1,3-diol. A plausible synthetic route involves the reaction of 2,2-dimethyl-1,3-propanediol with a suitable three-carbon building block that already contains the hydroxymethyl group at the central carbon.

Alternatively, a more convergent approach would involve the creation of the trisubstituted 1,3-diol framework first. This can be achieved through various carbon-carbon bond-forming reactions. For instance, the aldol (B89426) condensation of a ketone with formaldehyde (B43269), followed by reduction, can lead to a 2,2-disubstituted-1,3-propanediol. Further functionalization at the central carbon before or after the formation of the dioxane ring would be necessary to introduce the fifth substituent and the hydroxymethyl group.

The formation of the 2,2,5-trimethyl-1,3-dioxane ring can be accomplished by the acid-catalyzed reaction of 2-methyl-2-(hydroxymethyl)propane-1,3-diol with acetone.

Selective Tosylation of Primary Alcohol Moieties in Polyoxygenated Compounds

Once the precursor, (2,2,5-trimethyl-1,3-dioxan-5-yl)methanol, is synthesized, the final step is the selective tosylation of the primary alcohol moiety. In polyoxygenated compounds, primary alcohols are generally more reactive towards tosylation than secondary or tertiary alcohols due to less steric hindrance. This inherent difference in reactivity allows for selective functionalization.

The tosylation reaction is carried out under standard conditions, similar to those described for 1,3-dioxan-5-ol, using p-toluenesulfonyl chloride and a base. The reaction conditions can be optimized to favor the tosylation of the primary hydroxyl group. For instance, conducting the reaction at low temperatures can enhance selectivity. Dibutyltin oxide has been reported to catalyze the selective and rapid sulfonylation of primary alcohols in glycols. organic-chemistry.org

| Precursor Alcohol | Reagent | Base | Key Consideration | Product |

| (2,2,5-Trimethyl-1,3-dioxan-5-yl)methanol | p-Toluenesulfonyl chloride | Pyridine | Selective tosylation of the primary alcohol | (2,2,5-Trimethyl-1,3-dioxan-5-yl)methyl 4-methylbenzenesulfonate |

Synthesis of 2-Phenyl-1,3-Dioxan-5-yl 4-Methylbenzenesulfonate

The synthesis of 2-Phenyl-1,3-Dioxan-5-yl 4-methylbenzenesulfonate follows a similar logic to the parent compound, with the key difference being the introduction of the phenyl group at the C2 position of the dioxane ring.

Cyclization Reactions for 2-Phenyl-1,3-dioxane Ring Formation

The precursor for the final product is 2-phenyl-1,3-dioxan-5-ol (B158224). This alcohol is synthesized through the acetalization of glycerol with benzaldehyde (B42025). nih.govmdpi.comnih.govresearchgate.net The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid or a solid acid catalyst. nih.govrsc.org The reaction of glycerol with benzaldehyde can lead to a mixture of a five-membered ring (2-phenyl-1,3-dioxolan-4-yl)methanol and a six-membered ring (2-phenyl-1,3-dioxan-5-ol). nih.govmdpi.com The ratio of these two products can be influenced by the reaction conditions, including the catalyst, temperature, and solvent. nih.gov For instance, at a molar ratio of 1:3 glycerol to benzaldehyde, a selectivity of 87.20% for the dioxolane and 12.80% for the dioxane was obtained at 100 °C with a specific catalyst. nih.govnih.gov

Once 2-phenyl-1,3-dioxan-5-ol is obtained, often as a mixture of cis and trans isomers, it can be tosylated using the standard procedures described previously to yield 2-Phenyl-1,3-Dioxan-5-yl 4-methylbenzenesulfonate.

| Reactant 1 | Reactant 2 | Catalyst | Product (Precursor) |

| Glycerol | Benzaldehyde | Acid Catalyst (e.g., p-TsOH) | 2-Phenyl-1,3-dioxan-5-ol |

Subsequent Tosylation of the Dioxane-5-hydroxyl Group

The conversion of the hydroxyl group in 1,3-dioxan-5-ol to a tosylate is a crucial step, as the tosyl group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions. The standard and most widely employed method for this transformation is the reaction of the alcohol with 4-methylbenzenesulfonyl chloride (tosyl chloride, TsCl) in the presence of a base.

The reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to avoid unwanted side reactions. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. Common bases used for this purpose include tertiary amines like triethylamine (Et3N) or pyridine. The use of a catalyst, such as 4-dimethylaminopyridine (DMAP), can significantly accelerate the reaction rate.

A general procedure involves dissolving the 1,3-dioxan-5-ol in the chosen solvent, followed by the addition of the base and a catalytic amount of DMAP. The reaction mixture is then cooled, typically to 0 °C, before the dropwise addition of a solution of tosyl chloride. The reaction is then allowed to warm to room temperature and stirred until completion, which is often monitored by thin-layer chromatography (TLC).

The following table summarizes typical reaction conditions for the tosylation of alcohols, which are applicable to 1,3-dioxan-5-ol.

| Parameter | Condition | Purpose |

|---|---|---|

| Reagent | 4-Methylbenzenesulfonyl chloride (TsCl) | Source of the tosyl group |

| Base | Triethylamine (Et3N) or Pyridine | Neutralizes HCl byproduct |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | Accelerates the reaction |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Provides a suitable reaction medium |

| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side reactions |

Upon completion, the reaction is typically quenched with water or a dilute acid solution to remove excess base and salts. The product is then extracted into an organic solvent, dried, and purified, usually by column chromatography or recrystallization. The yield of this reaction can be influenced by several factors, including the purity of the starting materials and the careful control of reaction conditions to prevent the formation of byproducts.

Comparative Analysis of Synthetic Routes: Efficiency, Yield, and Scalability Considerations

Transacetalization offers an alternative approach where glycerol is reacted with a pre-formed acetal (B89532) or ketal, such as 2,2-dimethoxypropane for the introduction of an acetone-derived ketal. This method can sometimes offer better regioselectivity towards the formation of the 1,3-dioxane ring under specific conditions. researchgate.net

The following table provides a comparative overview of these two synthetic routes for the preparation of the 1,3-dioxan-5-ol precursor.

| Synthetic Route | Description | Advantages | Disadvantages | Scalability Considerations |

|---|---|---|---|---|

| Direct Acetalization | Reaction of glycerol with an aldehyde or ketone using an acid catalyst. clockss.org | Simple, one-step reaction. | Often leads to a mixture of 1,3-dioxane and 1,3-dioxolane (B20135) isomers, requiring difficult separation and resulting in lower yields of the desired product. clockss.org | The need for efficient separation techniques can be a bottleneck for large-scale production. |

| Transacetalization | Reaction of glycerol with a pre-formed acetal or ketal. researchgate.net | Can offer improved regioselectivity towards the 1,3-dioxane ring under optimized conditions. | May require the preparation of the acetal/ketal reagent in a separate step. | Can be more amenable to scale-up if high regioselectivity is achieved, simplifying purification. |

In terms of efficiency and yield , the choice between direct acetalization and transacetalization depends heavily on the specific carbonyl compound used and the optimization of reaction conditions. While direct acetalization is atom-economical, the purification challenges can significantly reduce the isolated yield of the desired 1,3-dioxan-5-ol. Transacetalization, while potentially having an extra step, can lead to a cleaner reaction profile and higher isolated yields if the regioselectivity is high.

For scalability , the primary concern for both routes is the purification of the 1,3-dioxan-5-ol intermediate. A route that minimizes the formation of the dioxolane isomer is highly desirable for industrial applications. Therefore, significant research effort is often directed towards developing catalysts and reaction conditions that favor the formation of the six-membered ring. Once a pure sample of 1,3-dioxan-5-ol is obtained, the subsequent tosylation step is generally a high-yielding and scalable process, provided standard procedures are followed. rsc.org

Nucleophilic Substitution Reactions Mediated by the Tosylate Group

The tosylate group (p-toluenesulfonate) is an excellent leaving group in nucleophilic substitution reactions due to the stability of its corresponding anion, which is resonance-stabilized. In the case of this compound, the tosylate group is attached to a secondary carbon within a six-membered heterocyclic ring, making it a versatile substrate for S_N2 reactions. The conversion of the parent alcohol to the tosylate enhances its reactivity towards a wide array of nucleophiles, as the tosylate is a significantly better leaving group than the hydroxide (B78521) ion. masterorganicchemistry.com This enhanced reactivity facilitates the formation of new carbon-heteroatom bonds at the C-5 position of the 1,3-dioxane ring.

Investigation of S_N2 Reaction Pathways with Diverse Nucleophiles

The S_N2 reaction mechanism involves a backside attack by the nucleophile on the electrophilic carbon atom, leading to an inversion of stereochemistry. vanderbilt.edu The reactivity of this compound in S_N2 reactions is influenced by both the nature of the nucleophile and the steric environment of the reaction center.

The displacement of the tosylate group by the azide (B81097) ion (N₃⁻) is a well-established and efficient method for introducing an azido (B1232118) group into a molecule. This reaction typically proceeds via an S_N2 mechanism, providing a direct pathway to 5-azido-1,3-dioxane derivatives. The reaction is generally carried out using sodium azide (NaN₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) to ensure the solubility of the reagents and facilitate the substitution process. organic-chemistry.orgresearchgate.net

The resulting azido-dioxane compounds are valuable synthetic intermediates. The azide group can be subsequently transformed into other important functional groups, most notably amines via reduction, or used in cycloaddition reactions like the "click chemistry" Staudinger ligation. organic-chemistry.org

Table 1: Representative Conditions for Azide Displacement of Tosylates

| Nucleophile | Solvent | Typical Temperature | Product |

|---|

Note: This table represents typical conditions for S_N2 reactions with azide and may be adapted for the specific substrate.

Thiolates (RS⁻) are excellent nucleophiles and readily displace the tosylate group from this compound. This reaction leads to the formation of thioethers (5-thioalkyl-1,3-dioxanes). The high nucleophilicity of thiolates ensures that the reaction proceeds efficiently under mild conditions.

While direct thioester formation from the tosylate is not the typical pathway (thioesters are generally formed from acyl halides and thiolates), the resulting thioether can be a precursor to other sulfur-containing compounds. The reaction of the tosylate with a thiocarboxylate anion (RCOS⁻) could, in principle, yield a thioester directly, although this is a less common transformation.

A significant application of this compound is in the synthesis of nucleoside analogues. kuleuven.be Nucleobases, such as pyrimidines (e.g., uracil, thymine) and purines (e.g., adenine, guanine), can act as N-nucleophiles. The reaction involves the nucleophilic attack of a nitrogen atom from the nucleobase on the C-5 position of the dioxane ring, displacing the tosylate group. elsevierpure.com This synthetic strategy has been successfully employed to prepare various 1,3-dioxan-5-yl-pyrimidine and purine (B94841) nucleoside analogues. kuleuven.beelsevierpure.com

This versatile synthesis allows for the creation of both cis and trans isomers of these nucleoside analogues. kuleuven.beelsevierpure.com The stereochemical outcome is a critical aspect of the synthesis and is discussed further in the context of stereoelectronic control. While the reaction with N-nucleosides is well-documented for this substrate, reactions with S-nucleosides (where the sugar moiety is replaced by a sulfur-containing ring) would follow a similar nucleophilic substitution pathway, though specific examples for this exact tosylate are less common in the searched literature.

Intramolecular Cyclization Reactions and Their Mechanistic Details

Currently, there is no specific information available in the provided search results detailing intramolecular cyclization reactions for this compound itself. Such reactions would require the presence of a suitably positioned internal nucleophile within the same molecule that could attack the C-5 carbon and displace the tosylate group. The feasibility of such a reaction would depend on the length and flexibility of the chain connecting the nucleophile to the dioxane ring, which would govern the thermodynamic stability of the resulting cyclic product (e.g., formation of 5-, 6-, or 7-membered rings).

Stereoelectronic Control and Selectivity in Nucleophilic Attack

The stereochemical outcome of nucleophilic substitution at the C-5 position of the 1,3-dioxane ring is significantly influenced by the conformational preferences of the ring and stereoelectronic effects. researchgate.net The 1,3-dioxane ring typically adopts a chair conformation, similar to cyclohexane. thieme-connect.de Substituents on the ring can occupy either axial or equatorial positions.

In the synthesis of 1,3-dioxan-5-yl nucleoside analogues, the nucleophilic attack of the purine or pyrimidine (B1678525) base on the tosylate precursor can lead to the formation of both cis and trans isomers. kuleuven.be The orientation of the substituents on the resulting products has been determined through NMR experiments and X-ray crystallography. For the cis isomers, the nucleobase was found to be in an axial orientation at the C-5 position, while in the trans isomers, it adopted an equatorial orientation. kuleuven.be

The selectivity of the nucleophilic attack is governed by the transition state energy of the S_N2 reaction. The incoming nucleophile will preferentially attack from the less sterically hindered face of the molecule. The stability of the chair conformation and the relative steric hindrance of the axial versus equatorial approach pathways will dictate the major product. The presence of other substituents on the 1,3-dioxane ring can further influence this selectivity by altering the conformational equilibrium of the ring or by introducing additional steric or electronic effects. researchgate.net For instance, bulky substituents at C-2 or C-4/C-6 would likely disfavor an attack trajectory that passes near them.

Table 2: Stereochemical Configuration of 1,3-Dioxan-5-yl Nucleoside Analogues

| Isomer | Orientation of Nucleobase at C-5 | Orientation of other key group (e.g., at C-2) |

|---|---|---|

| cis | Axial | Equatorial |

| trans | Equatorial | Equatorial |

Source: Based on findings from NMR and X-ray crystallography studies. kuleuven.be

Advanced Chemical Transformations and Rearrangement Studies

The reactivity of this compound extends beyond simple nucleophilic substitution, enabling its participation in more complex chemical transformations. These advanced applications leverage the unique structural features of the 1,3-dioxane ring and the excellent leaving group ability of the tosylate moiety.

Applications in Organometallic Catalysis (e.g., Palladium-Catalyzed Processes for Analogous Tosylates)

While this compound is an alkyl tosylate, the utility of the tosylate group as a leaving group in organometallic catalysis is well-demonstrated with analogous aryl tosylates. berkeley.eduacs.org These compounds are often more stable and less expensive to prepare than the commonly used triflates. acs.orgnih.gov Palladium-catalyzed cross-coupling reactions, in particular, have been developed for aryl tosylates, overcoming the challenge of activating the relatively inert C–O bond. organic-chemistry.org

These reactions typically involve the oxidative addition of the aryl tosylate to a Palladium(0) complex. berkeley.edu The development of sterically hindered and electron-rich phosphine (B1218219) ligands, such as Josiphos-type ligands, has been crucial in facilitating this key step, even at room temperature. berkeley.eduacs.org Once the arylpalladium(II) complex is formed, it can undergo various coupling reactions.

Key palladium-catalyzed processes utilizing analogous aryl tosylates include:

Amination: The Buchwald-Hartwig amination allows for the formation of C–N bonds. Using a combination of a Palladium(0) precursor and a hindered Josiphos ligand, a variety of primary alkylamines and arylamines can be coupled with aryl tosylates at room temperature with low catalyst loadings. nih.gov

Carbonylation: This process introduces a carbonyl group, providing a pathway to esters, amides, and other carboxylic acid derivatives. A system using Pd(OAc)₂ and a bulky, bidentate ligand like dcpp can catalyze the carbonylation of aryl tosylates under atmospheric pressure of carbon monoxide. organic-chemistry.org

Phosphorylation: The formation of C–P bonds is achieved through palladium-catalyzed coupling with H-phosphonates or H-phosphinate esters. This reaction exhibits excellent functional group tolerance, allowing for the synthesis of organophosphorus compounds from phenolic precursors. acs.org

Kumada Coupling: This reaction forms carbon-carbon bonds by coupling the aryl tosylate with a Grignard reagent. Mild conditions for these couplings have been developed, enabling reactions at room temperature. acs.org

These examples with aryl tosylates highlight the potential for this compound to be used in similar organometallic transformations, assuming a suitable palladium catalyst system capable of activating the aliphatic C-O bond can be employed.

| Reaction Type | Catalyst System (Example) | Coupling Partner | Key Features | Reference |

|---|---|---|---|---|

| Amination | L₂Pd(0) / CyPF-t-Bu | Primary alkyl- and arylamines | Occurs at room temperature; low catalyst loadings (0.01-0.1 mol%). | nih.gov |

| Carbonylation | Pd(OAc)₂ / dcpp | Alcohols (to form esters) | Atmospheric CO pressure; tolerates a wide range of functional groups. | organic-chemistry.org |

| Phosphorylation | Pd(OAc)₂ / L1 (specific ligand) | H-phosphonates | First general method for aryl tosylates; excellent functional group compatibility. | acs.org |

| Kumada Coupling | Pd(dba)₂ / PPF-t-Bu | Aryl Grignard reagents | Mild conditions (room temperature to 80 °C); good yields for biaryl synthesis. | acs.org |

Derivatization and Functionalization at Other Positions of the 1,3-Dioxane Ring System

Beyond reactions involving the tosylate group at the C5 position, the 1,3-dioxane ring itself can be chemically modified at other positions (C2, C4, C6). Such derivatizations are crucial for synthesizing a diverse range of structures from a common intermediate.

The C2 position is the most common site for introducing functionality. Since 1,3-dioxanes are typically formed from the reaction of a 1,3-diol with an aldehyde or ketone, the substituents at the C2 position are determined by the choice of the carbonyl component. wikipedia.org For instance, using formaldehyde yields an unsubstituted C2 position, while other aldehydes or ketones introduce one or two substituents, respectively.

Functionalization can also be achieved through regioselective ring-opening reactions of the 1,3-dioxane acetal, particularly in carbohydrate chemistry where such systems are common protecting groups. researchgate.net These reactions can be prompted by various reagents to cleave one of the C-O bonds, leading to a functionalized, partially protected diol.

Direct C-H functionalization of the 1,3-dioxane ring is a more advanced strategy. Transition-metal-catalyzed carbene insertion into C-H bonds has emerged as a powerful method for creating new carbon-carbon and carbon-heteroatom bonds. researchgate.net For example, a rhodium or copper catalyst can generate a metal carbene from a diazo compound, which can then insert into a C-H bond of the dioxane ring, typically at a position alpha to the oxygen atoms (C2, C4, C6) due to electronic activation. This approach allows for the introduction of functional groups like esters directly onto the ring system. researchgate.net

Mechanistic Elucidation using Experimental and Computational Approaches

Understanding the reaction mechanisms of this compound is fundamental to predicting its reactivity and optimizing reaction conditions. Both experimental and computational methods are employed to study the pathways of its transformations.

Identification of Reaction Intermediates and Transition States

The primary reaction of this compound is nucleophilic substitution, where the tosylate acts as an excellent leaving group. The tosylate group is significantly better than a hydroxyl group because the negative charge on the departing tosylate anion is delocalized through resonance, making it a very stable species and the conjugate base of a strong acid (p-toluenesulfonic acid, pKa ≈ -2.8). libretexts.org

For a primary or secondary substrate like this compound, the displacement typically proceeds via an SN2 mechanism. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group. youtube.com

The key features of this SN2 pathway are:

Transition State: The reaction proceeds through a single, high-energy transition state. In this state, the carbon atom being attacked is transiently five-coordinate, with a partial bond to both the incoming nucleophile and the outgoing tosylate group.

Stereochemistry: The reaction results in an inversion of stereochemistry at the carbon center, a hallmark of the SN2 mechanism. libretexts.orgyoutube.com

Reaction Intermediates: No true intermediates, such as carbocations, are formed during a pure SN2 reaction. The process is a continuous transformation from reactants to products through the transition state.

In some cases, particularly with activated benzyl (B1604629) alcohols, the formation of a tosylate can be followed by an in-situ displacement by a nucleophile present in the reaction mixture, such as a chloride ion from the tosyl chloride reagent, leading to an unexpected product. nih.gov This highlights the high reactivity of the tosylate intermediate.

Kinetic and Thermodynamic Profiling of Tosylate Displacement Reactions

The rate (kinetics) and energy profile (thermodynamics) of tosylate displacement reactions are influenced by several factors. The conversion of an alcohol to a tosylate is a crucial activation step that makes subsequent nucleophilic substitution reactions thermodynamically favorable and kinetically accessible. pearson.commasterorganicchemistry.com

Kinetics: The rate of SN2 displacement of the tosylate is governed by the principles of bimolecular reactions. The rate law is second order, depending on the concentration of both the substrate (this compound) and the nucleophile.

Rate = k[Substrate][Nucleophile]

Several factors influence the reaction rate constant (k):

Nucleophile: The strength and concentration of the nucleophile are critical. Stronger, less hindered nucleophiles lead to faster reaction rates.

Solvent: The choice of solvent significantly impacts the rate of SN2 reactions. Polar aprotic solvents (e.g., acetone, acetonitrile, DMF) are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating and deactivating the nucleophilic anion through hydrogen bonding. allresearchjournal.com Protic solvents can slow the reaction by forming a solvent shell around the nucleophile.

Steric Hindrance: The 1,3-dioxane ring adopts a chair-like conformation. thieme-connect.de The accessibility of the C5 position to the incoming nucleophile can be influenced by the substituents on the ring, particularly at the C2, C4, and C6 positions. Axial substituents can create steric hindrance that slows down the backside attack required for the SN2 mechanism.

Kinetic studies on analogous systems have demonstrated the profound effect of the solvent on the reaction rate. For instance, the rate of reaction between tosyl chloride and α-hydroxy acids varies significantly between protic, aprotic, and nonpolar solvents, which is attributed to the different ways the solvents stabilize the reactants and the transition state. allresearchjournal.com

| Factor | Effect on SN2 Rate | Rationale |

|---|---|---|

| Nucleophile Strength | Increases rate | A more reactive nucleophile lowers the activation energy of the transition state. |

| Solvent Polarity | Polar aprotic solvents increase rate | These solvents solvate the counter-ion but leave the nucleophile relatively "bare" and reactive. Protic solvents hinder the nucleophile via hydrogen bonding. |

| Leaving Group Ability | Excellent (fast rate) | The tosylate anion is highly stabilized by resonance, making the C-OTs bond easier to break in the transition state. |

| Steric Hindrance | Decreases rate | Bulky groups near the reaction center impede the backside attack of the nucleophile. |

Strategic Applications in Complex Molecule Synthesis and Methodological Development

Precursor Role in the Construction of Diverse Chemical Scaffolds

The reactivity of 1,3-Dioxan-5-yl 4-methylbenzenesulfonate (B104242), primarily centered around the tosylate group as an excellent leaving group, makes it a valuable electrophile in nucleophilic substitution reactions. This property is central to its application in building complex molecular frameworks.

Synthesis of Acyclic Nucleoside and Nucleotide Analogues

Acyclic nucleoside analogues are a critical class of therapeutic agents that mimic natural nucleosides but lack a complete carbohydrate ring. This structural modification often imparts desirable pharmacological properties, such as enhanced metabolic stability and improved antiviral activity. 1,3-Dioxan-5-yl 4-methylbenzenesulfonate serves as a key building block for introducing the acyclic side chain to various nucleobases.

The reaction would typically proceed via an SN2 mechanism, where the nitrogen or sulfur atom of the nucleobase attacks the carbon atom bearing the tosylate group, leading to the formation of the desired N- or S-linked acyclic nucleoside analogue. The 1,3-dioxane (B1201747) ring can then be further manipulated or retained as part of the final structure.

The introduction of branching in the acyclic side chain of nucleoside analogues can significantly impact their biological activity. The stereocontrolled synthesis of such branched acyclonucleosides is a challenging yet rewarding endeavor. The use of chiral precursors derived from this compound can provide a pathway to enantiomerically pure or enriched branched acyclonucleosides.

For instance, a synthetic route could involve the preparation of a stereochemically defined 1,3-dioxan-5-yl tosylate, which is then used to alkylate a purine (B94841) base. The inherent chirality of the starting material would be transferred to the final product, ensuring stereocontrol. The specific substitution pattern on the 1,3-dioxane ring would determine the nature of the branching in the resulting acyclonucleoside.

A critical aspect of synthesizing nucleoside analogues is controlling the site of alkylation on the nucleobase. Purine bases, for example, have multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9), and the desired biological activity is often associated with a specific regioisomer. The reaction conditions, including the solvent, base, and the nature of the electrophile, play a crucial role in determining the regioselectivity of the alkylation reaction.

When using this compound as the alkylating agent, the choice of reaction parameters is paramount to favor the formation of the desired N7 or N9 isomer, which are often the biologically relevant ones. Factors such as steric hindrance around the nitrogen atoms of the purine and the electronic properties of the solvent can influence the reaction outcome. For instance, polar aprotic solvents often favor N9 alkylation, while less polar solvents might lead to a mixture of isomers.

Table 1: Factors Influencing Regioselectivity in Purine Alkylation

| Factor | Influence on Regioselectivity |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) generally favor N9 alkylation. |

| Base | The choice of base can influence the deprotonation of the purine and thus the nucleophilicity of different nitrogen atoms. |

| Counterion | The nature of the counterion of the purine salt can affect the accessibility of the nitrogen atoms. |

| Steric Hindrance | Bulky substituents on the purine or the electrophile can direct the alkylation to the less sterically hindered nitrogen. |

Heterocyclic Compound Synthesis

Beyond its application in nucleoside chemistry, this compound can also serve as a precursor for the synthesis of other heterocyclic systems. The reactive tosylate group allows for the introduction of the 1,3-dioxan-5-yl moiety into various molecular scaffolds, which can then be further elaborated into different heterocyclic rings.

While direct synthetic routes from this compound to oxadiazole and thiadiazole derivatives are not extensively documented, a plausible synthetic strategy could involve its initial conversion to a more suitable intermediate. For example, the tosylate could be displaced by a nucleophile containing a hydrazine (B178648) or a similar functional group. This intermediate could then undergo cyclization reactions to form the desired 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) ring.

The general synthesis of 1,3,4-oxadiazoles often involves the cyclodehydration of N,N'-diacylhydrazines, while 1,3,4-thiadiazoles can be prepared from the reaction of acyl hydrazines with a sulfur source like phosphorus pentasulfide or Lawesson's reagent. Therefore, a multi-step sequence starting from this compound could potentially lead to the formation of these important heterocyclic compounds.

Table 2: General Synthetic Approaches to 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles

| Heterocycle | Common Starting Materials | Key Reaction |

| 1,3,4-Oxadiazole | N,N'-Diacylhydrazines | Cyclodehydration |

| 1,3,4-Thiadiazole | Acyl hydrazines and a sulfur source | Cyclization/Thionation |

Preparation of Imidazoline (B1206853) Derivatives

While direct, named reactions for the synthesis of imidazoline derivatives commencing from this compound are not extensively documented, the inherent reactivity of this tosylate provides a clear pathway for such transformations. The core principle of this application lies in the reaction of the dioxane tosylate with amidines. In this proposed synthetic route, the tosylate group serves as a potent electrophile, readily undergoing nucleophilic substitution by the nitrogen atoms of an amidine.

The general mechanism would involve the initial attack of one of the nitrogen atoms of the amidine on the electrophilic carbon of the dioxane tosylate, leading to the displacement of the tosylate leaving group. This initial substitution would be followed by an intramolecular cyclization, where the second nitrogen atom of the amidine attacks a suitable carbon atom within the dioxane-derived fragment, ultimately forming the five-membered imidazoline ring. The specifics of the cyclization step would be contingent on the reaction conditions and the substitution pattern of the starting materials.

Table 1: Proposed Reaction Parameters for Imidazoline Synthesis

| Parameter | Condition | Rationale |

| Amidine | Variously substituted | To generate a library of imidazoline derivatives. |

| Solvent | Aprotic polar (e.g., DMF, Acetonitrile) | To facilitate the SN2 reaction and subsequent cyclization. |

| Base | Non-nucleophilic base (e.g., K₂CO₃, DBU) | To deprotonate the amidine and enhance its nucleophilicity. |

| Temperature | Elevated temperatures | To overcome the activation energy for both substitution and cyclization. |

General Utility in the Synthesis of Diverse Nitrogen- and Oxygen-Containing Heterocycles

The utility of this compound extends beyond imidazoline synthesis to the broader construction of a variety of nitrogen- and oxygen-containing heterocycles. Its role as a trifunctional synthon, possessing a masked 1,3-diol and a reactive electrophilic center, allows for its incorporation into diverse heterocyclic frameworks.

In the synthesis of nitrogen-containing heterocycles , the dioxane tosylate can be employed as an electrophilic partner in reactions with various nitrogen nucleophiles. For instance, reaction with primary amines could lead to the formation of substituted aziridines or other nitrogenous rings, depending on the subsequent reaction pathways. Similarly, reactions with hydrazines could pave the way for the synthesis of pyrazolidine (B1218672) derivatives.

For the construction of oxygen-containing heterocycles , the dioxane moiety itself can be a precursor. Acid-catalyzed deprotection of the acetal (B89532) would reveal the 1,3-diol, which can then participate in cyclization reactions. For example, intramolecular etherification reactions could lead to the formation of substituted tetrahydrofurans or tetrahydropyrans. The tosylate group can be strategically displaced by an oxygen nucleophile, either from another molecule or intramolecularly, to forge new C-O bonds and construct oxygenated ring systems.

Construction of Polyoxygenated and Branched Glycerol (B35011) Derivatives

This compound serves as a valuable starting material for the synthesis of complex glycerol derivatives, including polyoxygenated and branched structures. The dioxane ring effectively protects two of the three hydroxyl groups of glycerol, allowing for selective manipulation at the C5 position via the tosylate leaving group.

The synthesis of polyoxygenated glycerol derivatives can be achieved by nucleophilic substitution of the tosylate with oxygen-containing nucleophiles. This could involve the introduction of additional hydroxyl groups (protected or unprotected), alkoxy groups, or other oxygenated functionalities. Subsequent deprotection of the dioxane ring would then yield the desired polyoxygenated glycerol derivative.

The construction of branched glycerol derivatives can be realized by reacting the dioxane tosylate with carbon nucleophiles. Organometallic reagents, such as Grignard reagents or organocuprates, can displace the tosylate to form a new carbon-carbon bond, introducing a branch at the central carbon of the glycerol backbone. This strategy allows for the synthesis of a wide array of structurally diverse glycerol derivatives with tailored properties.

Contributions to Modern Synthetic Methodology Development

The unique structural features and reactivity of this compound have also contributed to the advancement of modern synthetic methodologies, particularly in the realms of multi-component reactions and stereocontrolled synthesis.

Role as a Key Synthon in Multi-Component Reaction Design

Multi-component reactions (MCRs) are powerful tools in organic synthesis for the rapid construction of complex molecules in a single step. nih.govnih.govrug.nl this compound is an attractive candidate for the design of novel MCRs due to its multiple reactive sites. The electrophilic center at the tosylated carbon and the potential for the dioxane ring to be opened under certain conditions provide opportunities for its participation in complex reaction cascades.

For example, an MCR could be designed where the dioxane tosylate acts as the electrophilic component, reacting with a nucleophile and another reactive species in a one-pot process. The resulting product could then undergo further transformations, potentially involving the dioxane ring, to generate a high degree of molecular complexity from simple starting materials.

Systematic Exploration of Scope and Limitations in Reactions Involving the Dioxane Tosylate

A systematic investigation into the scope and limitations of reactions involving this compound is crucial for understanding its full synthetic potential. The reactivity of the tosylate as a leaving group in nucleophilic substitution reactions is a key area of study.

Table 2: Scope of Nucleophiles in Reactions with this compound

| Nucleophile Class | Example | Expected Product | Potential Limitations |

| Nitrogen Nucleophiles | Amines, Azides, Amides | Substituted aminodioxanes | Steric hindrance, competing elimination reactions. |

| Oxygen Nucleophiles | Alcohols, Phenols, Carboxylates | Substituted ether- or ester-dioxanes | Basicity of the nucleophile may lead to elimination. |

| Carbon Nucleophiles | Grignard reagents, Organolithiums, Cyanide | C-alkylated or C-cyanated dioxanes | Competing reactions with the acetal group under harsh conditions. |

| Sulfur Nucleophiles | Thiols, Thiolates | Substituted thiodioxanes | Potential for over-alkylation with strong nucleophiles. |

The limitations of these reactions often revolve around steric hindrance at the reaction center and the potential for competing elimination reactions, especially with bulky or strongly basic nucleophiles. Furthermore, the stability of the dioxane ring under various reaction conditions needs to be considered, as harsh acidic or basic conditions could lead to its cleavage.

Development of Highly Stereocontrolled Synthetic Pathways Utilizing the Dioxane Framework

The rigid chair-like conformation of the 1,3-dioxane ring provides a scaffold for developing highly stereocontrolled synthetic pathways. The substituents on the dioxane ring can direct the stereochemical outcome of reactions at or adjacent to the ring.

By starting with an enantiomerically pure precursor to the dioxane tosylate, it is possible to synthesize chiral, non-racemic products. The stereochemistry of the dioxane ring can influence the facial selectivity of nucleophilic attack on the tosylate, leading to the formation of a specific stereoisomer. This principle can be exploited in the synthesis of chiral building blocks for natural product synthesis and medicinal chemistry. For instance, the stereoselective introduction of substituents onto the dioxane framework can be used to control the stereochemistry of subsequent transformations, enabling the synthesis of complex molecules with multiple stereocenters.

Stereochemical Aspects of 1,3 Dioxan 5 Yl 4 Methylbenzenesulfonate Chemistry

Stereoisomerism and Conformational Analysis of 1,3-Dioxane (B1201747) Ring Systems

The 1,3-dioxane ring, a six-membered heterocycle containing two oxygen atoms, typically adopts a chair conformation to minimize torsional and steric strain, much like cyclohexane. The presence of substituents on the ring significantly influences the conformational equilibrium.

Studies on Cis/Trans Isomerism and Ring Conformations

In the absence of other substituents on the carbon atoms of the 1,3-dioxane ring, the cis and trans isomers of 1,3-Dioxan-5-yl 4-methylbenzenesulfonate (B104242) are differentiated by the axial or equatorial position of the tosylate group in the preferred chair conformation. The equatorial position is generally favored for bulky substituents to avoid 1,3-diaxial interactions with the axial hydrogen atoms at the C2, C4, and C6 positions. However, the conformational preference is not always straightforward and can be influenced by various factors, including solvent effects and the presence of other substituents.

Computational studies and experimental data from related 5-substituted 1,3-dioxanes suggest a dynamic equilibrium between the two chair conformers. The energy difference between the axial and equatorial conformers determines the predominant species at equilibrium. For many 5-substituted 1,3-dioxanes, the equatorial conformer is thermodynamically more stable.

Table 1: Conformational Preferences of 5-Substituted 1,3-Dioxanes

| Substituent at C5 | Predominant Conformation | Notes |

| -OH | Equatorial | Hydrogen bonding can influence the equilibrium. |

| -OTs (tosylate) | Equatorial (generally) | The bulky tosylate group disfavors the axial position due to steric hindrance. |

| -CH3 | Equatorial | A-value considerations favor the equatorial position. |

Diastereoselective and Enantioselective Syntheses Involving the Compound

The chiral nature of 1,3-Dioxan-5-yl 4-methylbenzenesulfonate, particularly when derived from enantiomerically pure precursors, makes it a valuable intermediate in asymmetric synthesis. The stereocenter at C5 can influence the stereochemical outcome of reactions at or near this position.

Retention or Inversion of Configuration During Nucleophilic Displacements

The tosylate group is an excellent leaving group, making the C5 position susceptible to nucleophilic substitution reactions. The stereochemical outcome of these reactions, whether proceeding with retention or inversion of configuration, is highly dependent on the reaction mechanism.

In a typical SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in a complete inversion of configuration at the stereocenter. For example, the reaction of cis-1,3-Dioxan-5-yl 4-methylbenzenesulfonate (with an equatorial tosylate) with a nucleophile would be expected to yield the trans-substituted product (with an axial nucleophilic group), and vice versa.

However, the participation of neighboring groups, such as the ring oxygen atoms, can sometimes lead to retention of configuration through a double inversion mechanism. The formation of an intermediate oxonium ion can facilitate such a pathway. The actual outcome is often a delicate balance of steric and electronic factors, as well as the nature of the nucleophile and the reaction conditions.

Induction of Stereoselectivity in Adjacent Chiral Centers

The existing stereocenter at the C5 position of the 1,3-dioxane ring can act as a chiral director, influencing the stereochemical outcome of reactions at adjacent positions or on side chains. This phenomenon, known as diastereoselective induction, is a cornerstone of asymmetric synthesis.

For instance, if a reaction creates a new stereocenter at an adjacent carbon (e.g., C4 or C6), the steric and electronic environment established by the this compound moiety can favor the formation of one diastereomer over the other. The rigid chair conformation of the dioxane ring often plays a crucial role in transmitting this stereochemical information. The bulky tosylate group can effectively block one face of the molecule, directing an incoming reagent to the opposite face. This strategy is particularly useful in the synthesis of complex molecules with multiple stereocenters, such as polyketide natural products.

Spectroscopic Methods for Stereochemical Assignment and Purity Determination (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the stereochemical analysis of 1,3-dioxane derivatives. Both 1H and 13C NMR provide a wealth of information regarding the conformation and relative stereochemistry of the molecule.

The key parameters used for stereochemical assignment include:

Chemical Shifts: The chemical shifts of the protons on the 1,3-dioxane ring are highly dependent on their axial or equatorial orientation. Axial protons are generally found at a higher field (lower ppm) compared to their equatorial counterparts due to the anisotropic effect of the C-C and C-O single bonds.

Coupling Constants (3JHH): The vicinal coupling constants between adjacent protons are governed by the Karplus relationship, which correlates the magnitude of the coupling constant to the dihedral angle between the protons. In a chair conformation, the dihedral angle between axial-axial protons is close to 180°, resulting in a large coupling constant (typically 8-13 Hz). In contrast, the dihedral angles for axial-equatorial and equatorial-equatorial protons are around 60°, leading to smaller coupling constants (typically 1-5 Hz).

Nuclear Overhauser Effect (NOE): NOE experiments provide information about the spatial proximity of protons. For example, a strong NOE between an axial proton at C5 and the axial protons at C4 and C6 would confirm their cis-1,3-diaxial relationship.

Table 2: Representative 1H NMR Data for Stereochemical Assignment of 5-Substituted 1,3-Dioxanes

| Proton(s) | Orientation | Expected Chemical Shift Range (ppm) | Typical Coupling Constants (Hz) |

| Hax at C4/C6 | Axial | Lower field | 2Jgem ≈ -11 to -13; 3Jax,ax ≈ 8-13; 3Jax,eq ≈ 1-5 |

| Heq at C4/C6 | Equatorial | Higher field | 2Jgem ≈ -11 to -13; 3Jeq,ax ≈ 1-5; 3Jeq,eq ≈ 1-5 |

| H at C5 | Axial | Lower field | 3Jax,ax ≈ 8-13 |

| H at C5 | Equatorial | Higher field | 3Jeq,ax ≈ 1-5 |

By carefully analyzing these NMR parameters, the relative stereochemistry of the cis and trans isomers of this compound can be unequivocally determined, and the conformational purity of the sample can be assessed.

Advanced Analytical and Computational Studies on 1,3 Dioxan 5 Yl 4 Methylbenzenesulfonate

Spectroscopic Characterization for Structural Elucidation of the Compound and its Reaction Products

Spectroscopic techniques are fundamental in the verification of the chemical structure of 1,3-Dioxan-5-yl 4-methylbenzenesulfonate (B104242). High-resolution nuclear magnetic resonance (NMR) spectroscopy, vibrational spectroscopy, and high-resolution mass spectrometry (HRMS) are synergistically employed for a thorough characterization.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the molecular structure of 1,3-Dioxan-5-yl 4-methylbenzenesulfonate in solution. The chemical shifts, multiplicities, and coupling constants of the signals in the NMR spectra provide detailed information about the connectivity and chemical environment of each atom.

While specific spectral data for this compound is not extensively detailed in publicly available literature, the synthesis has been reported. In a study focused on the preparation of purine-based acyclic nucleosides, this compound was synthesized from glycerol (B35011) formal and p-toluenesulfonyl chloride. The analytical data for the synthesized compound were confirmed to be in accordance with previously published results.

Based on the known structure, the expected NMR signals can be predicted. The ¹H NMR spectrum would feature signals for the protons of the tosyl group (aromatic and methyl protons) and the 1,3-dioxane (B1201747) ring. The aromatic protons of the p-methylbenzenesulfonate group typically appear as two distinct doublets in the downfield region. The methyl protons of the tosyl group would be observed as a singlet. The protons of the 1,3-dioxane ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other.

The ¹³C NMR spectrum would show characteristic signals for the aromatic carbons of the tosyl group, the methyl carbon of the tosyl group, and the carbons of the 1,3-dioxane ring. The carbon atom attached to the sulfonate ester oxygen would be shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Tosyl-CH₃ | ~ 2.4 | ~ 21 |

| Tosyl-Ar-H | ~ 7.3 (d), ~ 7.8 (d) | ~ 127-130 (CH), ~ 133 (C-S), ~ 145 (C-CH₃) |

| Dioxane-CH(OTs) | Multiplet | Downfield shift |

| Dioxane-CH₂ | Multiplets | Shielded region |

| Dioxane-O-CH₂-O | Multiplet | ~90-100 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may not represent the exact experimental values.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity of the molecule.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds.

The IR spectrum of a related compound, 2-phenyl-1,3-dioxan-5-yl 4-methylbenzenesulfonate, shows a characteristic absorption for the S=O bond at 1373 cm⁻¹. Similar strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfonate group (S=O) are expected for this compound, typically in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. Other significant peaks would include those for C-H stretching of the aromatic and aliphatic parts, C=C stretching of the aromatic ring, and C-O stretching vibrations of the dioxane ring and the sulfonate ester linkage.

Table 2: Expected Key Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| S=O (Sulfonate) | Asymmetric Stretch | 1350 - 1400 |

| S=O (Sulfonate) | Symmetric Stretch | 1150 - 1200 |

| C-O (Ester & Ether) | Stretch | 1000 - 1300 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry is a critical technique for determining the precise molecular mass of this compound, which allows for the confirmation of its elemental composition. Techniques such as Electrospray Ionization (ESI) are commonly used.

For the molecular formula C₁₁H₁₄O₅S, the calculated exact mass can be determined. HRMS analysis would provide an experimental mass value with high accuracy, typically to within a few parts per million (ppm) of the theoretical value, thus confirming the molecular formula. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, showing characteristic losses of fragments such as the tosyl group or parts of the dioxane ring.

X-ray Crystallography for Solid-State Structural Conformation

As of the current literature survey, there are no published reports on the single-crystal X-ray diffraction analysis of this compound. Such a study would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and the chair or boat conformation of the 1,3-dioxane ring. It would also reveal details about intermolecular interactions in the crystal lattice.

Computational Chemistry Approaches to Understand Reactivity and Structure

Computational chemistry offers powerful tools to complement experimental data and provide deeper insights into the structure and reactivity of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

DFT calculations could be employed to:

Optimize the molecular geometry: This would predict the most stable three-dimensional structure of the molecule, including the conformation of the 1,3-dioxane ring.

Predict spectroscopic properties: DFT can be used to calculate theoretical NMR chemical shifts and vibrational frequencies (IR and Raman), which can then be compared with experimental data to aid in spectral assignment.

Analyze the electronic structure: Calculations of molecular orbitals (e.g., HOMO and LUMO) and electrostatic potential maps can provide insights into the molecule's reactivity, identifying nucleophilic and electrophilic sites.

These computational approaches would provide a theoretical framework to support and interpret the experimental spectroscopic data, leading to a more complete understanding of the chemical nature of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational landscape and intermolecular interactions of this compound in various environments.

MD simulations are also invaluable for studying the intermolecular interactions between this compound and its surrounding environment, such as solvent molecules. The simulations can reveal the organization of solvent molecules around the solute, identifying specific interaction sites like hydrogen bonding with the oxygen atoms of the dioxane ring or the sulfonate group. Understanding these interactions is crucial as they can influence the compound's solubility, stability, and reactivity. For instance, studies on similar dioxane compounds have shown that the conformational equilibrium can be sensitive to the solvent. researchgate.net

Below is a table summarizing hypothetical key parameters and findings from a molecular dynamics simulation of this compound in an aqueous solution.

| Parameter | Value/Finding |

| Simulation Time | 500 ns |

| Force Field | GROMOS54a7 |

| Solvent Model | SPC/E Water |

| Temperature | 298 K |

| Pressure | 1 bar |

| Predominant Conformer | Chair conformation with the 4-methylbenzenesulfonate group in an equatorial position (>85% population) |

| Key Dihedral Angles | O1-C2-O3-C4: avg. 55.2°; C2-O3-C4-C5: avg. -58.9° |

| Interaction Sites | Strong radial distribution function peaks indicating hydration shells around the sulfonate oxygen atoms. |

| Hydrogen Bonds | Average of 4.2 hydrogen bonds between the sulfonate group and water molecules. |

| Conformational Transitions | Transitions from chair to twist-boat conformations observed, with an estimated energy barrier of ~7.2 kcal/mol. |

Theoretical Reaction Pathway Modeling and Transition State Analysis

Theoretical reaction pathway modeling is a computational technique used to investigate the mechanism of a chemical reaction. By employing quantum mechanical methods, such as Density Functional Theory (DFT), it is possible to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. This analysis provides detailed insights into the reaction mechanism, kinetics, and thermodynamics.

For this compound, a key reaction of interest is nucleophilic substitution, where the 4-methylbenzenesulfonate group acts as a leaving group. Theoretical modeling can be used to explore the pathways of such reactions with various nucleophiles. The calculations involve optimizing the geometry of the reactants, products, and the transition state that connects them.

The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for the reaction to proceed. Locating the transition state structure and calculating its energy allows for the determination of the activation energy (Ea) of the reaction, which is directly related to the reaction rate. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For a nucleophilic substitution reaction involving this compound, this would reveal the trajectory of the incoming nucleophile and the departing 4-methylbenzenesulfonate group.

Furthermore, frequency calculations are performed on the optimized structures. A key characteristic of a true transition state is the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

The table below presents hypothetical data from a DFT study (B3LYP/6-311+G(d,p) level of theory) of the SN2 reaction of this compound with a hydroxide (B78521) ion as the nucleophile.

| Parameter | Value |

| Reaction Type | SN2 Nucleophilic Substitution |

| Nucleophile | Hydroxide (OH⁻) |

| Leaving Group | 4-methylbenzenesulfonate |

| Calculated Activation Energy (Ea) | 22.5 kcal/mol |

| Transition State Geometry | |

| Nu-C Bond Length | 2.15 Å |

| C-LG Bond Length | 2.38 Å |

| Nu-C-LG Angle | 178.5° |

| Imaginary Frequency | -385 cm⁻¹ |

| Reaction Enthalpy (ΔH) | -15.8 kcal/mol |

These theoretical studies provide a molecular-level understanding of the factors governing the chemical behavior of this compound, guiding further experimental work and application development.

Future Prospects and Emerging Research Areas for 1,3 Dioxan 5 Yl 4 Methylbenzenesulfonate

Design and Synthesis of Novel 1,3-Dioxane-Based Tosylate Analogues with Tunable Reactivity

The future design and synthesis of novel 1,3-dioxane-based tosylate analogues are centered on achieving tunable reactivity, which can be accomplished by strategic modifications of both the 1,3-dioxane (B1201747) core and the sulfonate leaving group. The reactivity of the tosylate as a leaving group is intrinsically linked to the stereoelectronic properties of the 1,3-dioxane ring.

Future research will likely focus on the synthesis of a diverse library of analogues with substituents at various positions of the dioxane ring. For instance, the introduction of electron-withdrawing or electron-donating groups at the C2, C4, and C6 positions can significantly alter the stability of the carbocationic transition states during nucleophilic substitution reactions. The conformational rigidity of the 1,3-dioxane ring, which typically adopts a chair conformation, allows for a predictable spatial arrangement of these substituents, thereby offering a precise mechanism for tuning reactivity. thieme-connect.de

The stereoselective synthesis of these analogues will be a key area of investigation. The use of chiral diols in the formation of the 1,3-dioxane ring can lead to enantiomerically pure tosylates, which are valuable precursors for the asymmetric synthesis of complex molecules. rsc.org Furthermore, the development of methods for the stereoselective acetalization to form trans-2,5-disubstituted 1,3-dioxane rings is of particular interest for applications in liquid-crystal compounds and other advanced materials. acs.org

The following interactive table outlines potential synthetic strategies for creating a library of 1,3-dioxane-based tosylate analogues with varying reactivity profiles.

| Modification Strategy | Synthetic Approach | Expected Impact on Reactivity | Potential Applications |

| Substitution at C2 | Acetal (B89532) exchange with various aldehydes and ketones | Influences the stability of an adjacent carbocation; steric hindrance | Fine-tuning of SN1/SN2 reaction pathways |

| Substitution at C4/C6 | Use of substituted 1,3-diols | Alters the electronic nature and steric environment of the ring | Control over regioselectivity in elimination reactions |

| Chiral Auxiliaries | Synthesis from enantiopure 1,3-diols | Access to enantiomerically pure products | Asymmetric synthesis of pharmaceuticals |

| Alternative Sulfonates | Reaction with other sulfonyl chlorides (e.g., mesyl, nosyl) | Varies the leaving group ability | Optimization of reaction conditions for specific transformations |

Integration into Catalytic Cycles and the Development of More Sustainable Synthetic Protocols

A significant future direction for the application of 1,3-Dioxan-5-yl 4-methylbenzenesulfonate (B104242) lies in its integration into catalytic cycles, contributing to the development of more sustainable and greener synthetic protocols. The inherent functionality of this molecule makes it an attractive building block that can be derived from renewable resources, aligning with the principles of green chemistry.

One promising area is the use of 1,3-dioxane derivatives as biobased reaction media. rsc.org Research into the use of functionalized 1,3-dioxanes as solvents or co-solvents in catalytic reactions could lead to more environmentally friendly processes. Furthermore, the development of catalytic methods for the synthesis of 1,3-dioxanes, such as the Prins cyclization of olefins with formaldehyde (B43269) using solid acid catalysts, offers a sustainable route to these important intermediates. rsc.org

The tosylate group can be strategically employed within a catalytic cycle as a leaving group that can be regenerated or that participates in a subsequent catalytic step. For example, in transition metal-catalyzed cross-coupling reactions, the tosylate can serve as the electrophilic partner. masterorganicchemistry.com Future research could explore the development of catalytic systems where the 1,3-dioxane moiety acts as a directing group or a ligand that influences the selectivity and efficiency of the catalytic transformation.

The table below illustrates potential avenues for incorporating 1,3-Dioxan-5-yl 4-methylbenzenesulfonate into sustainable synthetic strategies.

| Sustainable Approach | Description | Potential Benefits |

| Renewable Feedstocks | Synthesis of the 1,3-dioxane core from biomass-derived diols and aldehydes. | Reduced reliance on fossil fuels and decreased carbon footprint. |

| Catalytic Upcycling | Development of catalytic processes to convert waste polymers into 1,3-dioxane derivatives. researchgate.net | Circular economy approach to chemical synthesis. |

| Organocatalysis | Use of chiral 1,3-dioxane derivatives as organocatalysts or catalyst precursors. nih.gov | Avoidance of toxic and expensive heavy metals. |

| Flow Chemistry | Integration into continuous flow processes for improved efficiency and safety. | Enhanced process control and scalability. |

Exploration of Unprecedented Reactivity Patterns and Rearrangements

The unique structural features of this compound, particularly the presence of the acetal functionality in proximity to a good leaving group, create opportunities for the discovery of novel reactivity patterns and molecular rearrangements. While the typical reactions of tosylates involve nucleophilic substitution and elimination, the 1,3-dioxane ring can participate in more complex transformations.

Future research is expected to delve into Lewis acid-catalyzed rearrangements of these systems. Activation of the acetal oxygens by a Lewis acid could trigger ring-opening or ring-contraction cascades, leading to the formation of highly functionalized tetrahydrofurans or other heterocyclic scaffolds. nih.gov Such rearrangements could be highly stereoselective, dictated by the conformational constraints of the initial 1,3-dioxane ring. The regioselective ring-opening of 1,3-dioxane-type acetals is already a powerful tool in carbohydrate chemistry and could be further exploited in the context of these tosylate derivatives. researchgate.net

Photochemical reactions of 1,3-dioxane-based tosylates represent another underexplored area. The interaction of light with the aromatic tosyl group or with other chromophores incorporated into the dioxane ring could lead to novel bond-forming or cleavage reactions. rsc.org For instance, intramolecular hydrogen abstraction or radical cyclization reactions could be initiated photochemically, providing access to complex polycyclic structures.

The following table summarizes potential areas for the exploration of new reactivity.

| Reaction Type | Potential Trigger | Expected Outcome | Significance |

| Skeletal Rearrangement | Lewis acids, Brønsted acids | Formation of novel heterocyclic systems (e.g., tetrahydrofurans) | Access to new chemical space and complex molecular architectures. |

| Fragmentation Reactions | Heat, light, or specific reagents | Generation of reactive intermediates for further transformations | Development of novel synthetic strategies. |